3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine
Overview
Description
3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
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Biological Activity
Introduction
3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the cyclization of specific precursors. One common method includes the reaction of 2-pyridinecarboxaldehyde with dihydropyran in the presence of suitable catalysts. This process can be optimized using continuous flow reactors to enhance yield and purity.
Synthetic Routes
Reagents | Conditions | Yield |
---|---|---|
2-Pyridinecarboxaldehyde | Dihydropyran, catalyst | High |
Ammonium acetate | Acetic acid | Variable |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics .
Anticancer Properties
The compound has also been studied for its anticancer properties. A study evaluated its effects on several cancer cell lines, including breast and lung cancer cells. The results showed that it inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The underlying mechanism appears to involve the modulation of cell signaling pathways associated with cancer progression .
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Modulation : It acts as a modulator for various enzymes involved in metabolic processes.
- Receptor Interaction : The compound has shown potential in interacting with receptors such as metabotropic glutamate receptor 2 (mGluR2), influencing calcium mobilization and other signaling pathways .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at Monash University assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Study 2: Anticancer Activity
In another investigation published in the Journal of Medicinal Chemistry, the compound was tested against a panel of cancer cell lines. The findings indicated an IC50 value of 15 µM for MCF-7 breast cancer cells. The study concluded that further structural modifications could enhance its potency and selectivity against cancer cells .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Compound | Biological Activity | IC50 (µM) |
---|---|---|
This compound | Antimicrobial & Anticancer | 15 |
3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid | Modulator for enzyme activity | N/A |
N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide | Enzyme inhibitor | N/A |
Properties
IUPAC Name |
3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-7-4-6-2-1-3-11-8(6)10-5-7/h4-5H,1-3,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJRLQPCPOHTQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N=CC(=C2)N)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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